Journal Name:IOP Conference Series: Materials Science and Engineering
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IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2021-10-25 , DOI:
10.1016/j.cossms.2021.100964
Coronavirus disease 2019 (COVID-19), caused by the highly contagious severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has become the worst pandemic disease of the current millennium. To address this crisis, therapeutic nanoparticles, including inorganic nanoparticles, lipid nanoparticles, polymeric nanoparticles, virus-like nanoparticles, and cell membrane-coated nanoparticles, have all offered compelling antiviral strategies. This article reviews these strategies in three categories: (1) nanoparticle-enabled detection of SARS-CoV-2, (2) nanoparticle-based treatment for COVID-19, and (3) nanoparticle vaccines against SARS-CoV-2. We discuss how nanoparticles are tailor-made to biointerface with the host and the virus in each category. For each nanoparticle design, we highlight its structure–function relationship that enables effective antiviral activity. Overall, nanoparticles bring numerous new opportunities to improve our response to the current COVID-19 pandemic and enhance our preparedness for future viral outbreaks.
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2022-02-25 , DOI:
10.1016/j.cossms.2022.100988
Hydrogen peroxide (H2O2) is a clean oxidizing reagent with many industrial, environmental, medical, and domestic applications. It has been frequently produced using the anthraquinone oxidation process. However, more recently, the electrochemical production of H2O2 has become a popular alternative, as this process is chemically green and sustainable since it employs abundant and inexpensive starting molecules (O2 and H2O). This review focuses on the electrochemical synthesis of H2O2 using the two-electron water oxidation reaction (2e− WOR) and two-electron oxygen reduction reaction (2e− ORR), both on boron-doped diamond (BDD) electrodes functioning as an anode or cathode, respectively. This review begins by identifying the important and fundamental characteristics of BDD electrodes, as well as the influence of their chemical and physical properties in the electrochemical production of H2O2. The principles and mechanism of the 2e− WOR and 2e− ORR are also discussed. In addition, various environmental applications of H2O2 electrochemical production (via the 2e− ORR and 2e− WOR) are addressed. Finally, the sustainability and costs of BDD electrodes and future strategies to improve BDD performance are considered.
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2022-01-06 , DOI:
10.1016/j.cossms.2021.100980
Upon insertion and extraction of lithium, materials important for electrochemical energy storage can undergo changes in thermal conductivity (Λ) and elastic modulus (M). These changes are attributed to evolution of the intrinsic thermal carrier lifetime and interatomic bonding strength associated with structural transitions of electrode materials with varying degrees of reversibility. Using in situ time-domain thermoreflectance (TDTR) and picosecond acoustics, we systemically study Λ and M of conversion, intercalation and alloying electrode materials during cycling. The intercalation V2O5 and TiO2 exhibit non-monotonic reversible Λ and M switching up to a factor of 1.8 (Λ) and 1.5 (M) as a function of lithium content. The conversion Fe2O3 and NiO undergo irreversible decays in Λ and M upon the first lithiation. The alloying Sb shows the largest and partially reversible order of the magnitude switching in Λ between the delithiated (18 W m−1 K−1) and lithiated states (<1 W m−1 K−1). The irreversible Λ is attributed to structural degradation and pulverization resulting from substantial volume changes during cycling. These findings provide new understandings of the thermal and mechanical property evolution of electrode materials during cycling of importance for battery design, and also point to pathways for forming materials with thermally switchable properties.
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2022-09-21 , DOI:
10.1016/j.cossms.2022.101032
The concept of alloying has evolved over the centuries and in the past decade and a half, the emergence of the high entropy alloying concept has completely changed our perception of alloy design. This alloying strategy has been found to exhibit exciting properties such as high strength, excellent corrosion resistance, high cryogenic fracture toughness, thermal stability, and irradiation resistance. While the fcc-structured equiatomic CrMnFeCoNi has been very popular over the years, the discovery of the superior properties by a ternary CoNiCr alloy, kick-started a new era for medium-entropy alloy-focused research in the last 5–10 years due to the realization that “medium is better”. Here we review the recent progress made in the development of medium entropy alloys from a binary CoNi building block (CoNi-M, where M is Fe, Cr, or V), which are prototype systems of medium-entropy alloys. We discuss the relationship between their microstructure and properties (mainly mechanical ones), and how the stacking fault energy, and/or short-range order (SRO) determines the corresponding deformation mechanism. The influence of minor-alloying on their crystal structure and variations in deformation modes are critically discussed. Lastly, some insights and challenges are outlined.
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2022-06-16 , DOI:
10.1016/j.cossms.2022.101016
Piezo-/ferroelectric materials with high Curie temperature (TC) are widely needed in sensors, actuators and transducers which can be used for high-temperature (HT) electromechanical transduction applications. In recent years, remarkable progress has been made in bismuth-based piezo-/ferroelectric perovskite materials (BPPs). In this article, recent progress in high TC BPPs is reviewed. This review starts with an introduction to HT piezoelectrics and their applications. A detailed survey is then carried out on bismuth-based perovskites (BPs) with high TC. Material synthesis, doping effects and chemical modifications of the related solid solutions are examined. Based on this analysis, the structure–property relationship of these materials is established. In addition, recent developments of BPPs for HT electromechanical transduction applications are presented and evaluated. Lastly, some main existing issues are analyzed and their possible solutions are proposed. This article provides a comprehensive overview of the research and development of BPPs and offers some prospects towards making these materials a viable resource for the design and fabrication of electromechanical transducers with unique specifications, especially, high temperature, high frequency and high power, for a wide range of technological applications.
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2021-11-24 , DOI:
10.1016/j.cossms.2021.100965
Layered double hydroxides (LDHs) are emerging catalyst materials with inner layer water molecules and higher anion exchange capacity. They have been extensively used as catalyst materials owing to their high specific surface area, environmental friendliness, lower cost, and non-toxicity. However, the lower surface area and leaching of metal ions from LDHs composites reduce the process efficiency of the catalyst. Modifying the LDHs materials with other materials can improve the surface properties of the composite and enhance the catalytic performance. Herein, this review aims to summarize the recent progress of nanostructured modified LDHs materials, their classification, synthesis, and a detailed discussion on their characterization techniques. Further, this study also discusses the application of nanostructured modified LDHs materials as catalysts in advanced oxidation process (AOPs) for various organic pollutants removal.
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2021-11-20 , DOI:
10.1016/j.cossms.2021.100966
The COVID-19 pandemic revealed fundamental limitations in the current model for infectious disease diagnosis and serology, based upon complex assay workflows, laboratory-based instrumentation, and expensive materials for managing samples and reagents. The lengthy time delays required to obtain test results, the high cost of gold-standard PCR tests, and poor sensitivity of rapid point-of-care tests contributed directly to society’s inability to efficiently identify COVID-19-positive individuals for quarantine, which in turn continues to impact return to normal activities throughout the economy. Over the past year, enormous resources have been invested to develop more effective rapid tests and laboratory tests with greater throughput, yet the vast majority of engineering and chemistry approaches are merely incremental improvements to existing methods for nucleic acid amplification, lateral flow test strips, and enzymatic amplification assays for protein-based biomarkers. Meanwhile, widespread commercial availability of new test kits continues to be hampered by the cost and time required to develop single-use disposable microfluidic plastic cartridges manufactured by injection molding. Through development of novel technologies for sensitive, selective, rapid, and robust viral detection and more efficient approaches for scalable manufacturing of microfluidic devices, we can be much better prepared for future management of infectious pathogen outbreaks. Here, we describe how photonic metamaterials, graphene nanomaterials, designer DNA nanostructures, and polymers amenable to scalable additive manufacturing are being applied towards overcoming the fundamental limitations of currently dominant COVID-19 diagnostic approaches. In this paper, we review how several distinct classes of nanomaterials and nanochemistry enable simple assay workflows, high sensitivity, inexpensive instrumentation, point-of-care sample-to-answer virus diagnosis, and rapidly scaled manufacturing.
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2021-09-30 , DOI:
10.1016/j.cossms.2021.100961
In this article, we report the results of extended atomistic modeling of intrinsic mobility of point defects and associated atomic transport in NiFe model binary alloys. We consider the effects of composition and temperature and present evidence of the sluggish and chemically biased diffusion, and percolation effects occurring in atomic transport via the vacancy and interstitial migration mechanisms. The results are analyzed and discussed in the light of previous studies and some experimental observations. It is demonstrated that the sluggish diffusion, the chemically biased diffusion, and the percolation are interlinked phenomena that are defined by the chemical complexity of particular alloys. Methods for predicting these phenomena in multicomponent alloys are discussed.We report a fundamental understanding of sluggish diffusion, chemically-biased diffusion, as well as percolation phenomena, in NiFe random alloys for vacancy and interstitial atom migration mechanisms.
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2022-07-26 , DOI:
10.1016/j.cossms.2022.101024
One of the main challenges in the laser powder bed fusion (LPBF) process is making dense and defect-free components. These porosity defects are dependent upon the melt pool geometry and the processing conditions. Power-velocity (PV) processing maps can aid in visualizing the effects of LPBF processing variables and mapping different defect regimes such as lack-of-fusion, under-melting, balling, and keyholing. This work presents an assessment of existing analytical equations and models that provide an estimate of the melt pool geometry as a function of material properties. The melt pool equations are then combined with defect criteria to provide a quick approximation of the PV processing maps for a variety of materials. Finally, the predictions of these processing maps are compared with experimental data from the literature. The predictive processing maps can be computed quickly and can be coupled with dimensionless numbers and high-throughput (HT) experiments for validation. The present work provides a boundary framework for designing the optimal processing parameters for new metals and alloys based on existing analytical solutions.
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2021-09-03 , DOI:
10.1016/j.cossms.2021.100952
The recent realization of twisted, two-dimensional, bilayers exhibiting strongly correlated states has created a platform in which the relation between the properties of the electronic bands and the nature of the correlated states can be studied in unprecedented ways. The reason is that these systems allow extraordinary control of the electronic bands’ properties, for example by varying the relative twist angle between the layers forming the system. In particular, in twisted bilayers the low energy bands can be tuned to be very flat and with a nontrivial quantum metric. This allows the quantitative and experimental exploration of the relation between the metric of Bloch quantum states and the properties of correlated states. In this work we first review the general connection between quantum metric and the properties of correlated states that break a continuous symmetry. We then discuss the specific case when the correlated state is a superfluid and show how the quantum metric is related to its superfluid stiffness. To exemplify such relation we show results for the case of superconductivity in magic angle twisted bilayer graphene. We conclude by discussing possible research directions to further elucidate the connection between quantum metric and correlated states’ properties.
Supplementary Information
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